

An In-Depth Technical Guide to Butyl Methyl Trisulfide

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Compound of Interest		
Compound Name:	Butyl methyl trisulfide	
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Abstract

Butyl methyl trisulfide (C₅H₁₂S₃) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. While not as extensively studied as other naturally occurring trisulfides like diallyl trisulfide (DATS), its structural features suggest potential relevance in fields ranging from flavor chemistry to pharmacology. This technical guide provides a comprehensive overview of the available scientific information on **butyl methyl trisulfide**, including its chemical and physical properties, probable synthetic routes, and predicted spectral characteristics. Due to a paucity of direct experimental data in the public domain, this guide leverages data from analogous compounds to provide a robust theoretical framework. Detailed methodologies for synthesis and analysis are presented, along with a discussion of the potential biological activities of alkyl trisulfides in the context of drug development, with a focus on signaling pathways such as NF-κB and MAPK.

Chemical and Physical Properties

Butyl methyl trisulfide is a small, lipophilic molecule. While extensive experimental data is not readily available, its physicochemical properties can be predicted using computational models and comparison with related sulfur compounds. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 1: Chemical and Physical Properties of **Butyl Methyl Trisulfide**



Property	Value	Source
Molecular Formula	C5H12S3	
Molecular Weight	168.34 g/mol	_
IUPAC Name	1-(methyldisulfanyl)butane	_
CAS Number	60779-24-0	[1]
Calculated Boiling Point	247.0 ± 9.0 °C	
Calculated Melting Point	-23.8 °C	_
Calculated Density	1.049 ± 0.06 g/cm ³	_
Calculated LogP	3.45	_
Calculated Water Solubility	0.0028 g/L	_

Note: Most physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of unsymmetrical trisulfides like **butyl methyl trisulfide** can be challenging due to the potential for the formation of symmetrical byproducts. A common strategy involves the reaction of a thiol with a sulfenyl chloride or a related electrophilic sulfur species.

General Synthetic Approach

A plausible synthetic route for **butyl methyl trisulfide** involves the reaction of butane-1-thiol with methanesulfenyl chloride. This reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.

Reaction Scheme:

 $CH_3(CH_2)_3SH + CH_3SCI \rightarrow CH_3(CH_2)_3SSSCH_3 + HCI$



Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Trisulfide (Adapted for Butyl Methyl Trisulfide)

This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical trisulfides and should be optimized for the specific synthesis of **butyl methyl trisulfide**.

Materials:

- Butane-1-thiol
- Methanesulfenyl chloride (or a suitable precursor like dimethyl disulfide and sulfuryl chloride to generate it in situ)
- Anhydrous dichloromethane (CH₂Cl₂)
- Inert gas (e.g., Argon or Nitrogen)
- Triethylamine (or another non-nucleophilic base)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

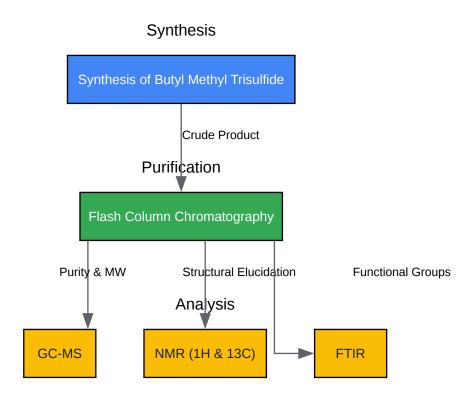
- Preparation of Methanesulfenyl Chloride (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dimethyl disulfide in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of sulfuryl chloride dropwise. Allow the reaction to stir for 1 hour at -78 °C.
- Reaction with Thiol: In a separate flame-dried flask under an inert atmosphere, dissolve butane-1-thiol in anhydrous dichloromethane. Cool the solution to -78 °C.
- Coupling Reaction: Slowly add the freshly prepared methanesulfenyl chloride solution to the butane-1-thiol solution via a cannula. A non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.



- Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure. The
 crude product can be purified by flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure butyl methyl
 trisulfide.

Analytical Workflow for Characterization

The characterization of the synthesized **butyl methyl trisulfide** would involve a combination of chromatographic and spectroscopic techniques.



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Analytical workflow for **butyl methyl trisulfide**.

Spectroscopic Data (Predicted)



As experimental spectra for **butyl methyl trisulfide** are not widely available, the following sections provide predicted data based on the known chemical shifts and fragmentation patterns of similar organosulfur compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **butyl methyl trisulfide** is expected to show distinct signals for the methyl and butyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for **Butyl Methyl Trisulfide**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH₃-S-	~2.4	Singlet	3H
-S-CH ₂ -CH ₂ -CH ₂ -CH ₃	~2.8	Triplet	2H
-S-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.7	Sextet	2H
-S-CH ₂ -CH ₂ -CH ₃	~1.4	Sextet	2H
-S-CH ₂ -CH ₂ -CH ₂ -CH ₃	~0.9	Triplet	3H

Note: Predicted shifts are relative to TMS in CDCl3.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Butyl Methyl Trisulfide**



Carbon	Predicted Chemical Shift (δ, ppm)
CH₃-S-	~25
-S-CH ₂ -CH ₂ -CH ₃	~45
-S-CH ₂ -CH ₂ -CH ₃	~31
-S-CH ₂ -CH ₂ -CH ₃	~22
-S-CH ₂ -CH ₂ -CH ₃	~14

Note: Predicted shifts are relative to TMS in CDCl3.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **butyl methyl trisulfide** is expected to show a molecular ion peak and characteristic fragmentation patterns involving the cleavage of C-S and S-S bonds.

Table 4: Predicted Mass Spectrum Fragmentation of Butyl Methyl Trisulfide

m/z	Proposed Fragment	Notes
168	[CH3(CH2)3SSSCH3]+	Molecular Ion (M+)
121	[CH ₃ (CH ₂) ₃ SS] ⁺	Loss of -SCH₃
95	[CH₃SS] ⁺	Loss of -CH ₂ (CH ₂) ₂ CH ₃
79	[CH ₃ S ₂] ⁺	
57	[CH ₃ (CH ₂) ₃] ⁺	Butyl cation
47	[CH₃S] ⁺	Methylthio cation

FTIR Spectroscopy

The infrared spectrum of **butyl methyl trisulfide** will be characterized by absorptions corresponding to C-H and C-S stretching and bending vibrations. The S-S stretch is typically weak and may be difficult to observe.



Table 5: Predicted FTIR Absorption Bands for Butyl Methyl Trisulfide

Wavenumber (cm⁻¹)	Bond	Intensity
2960-2850	C-H (stretch)	Strong
1470-1350	C-H (bend)	Medium
730-570	C-S (stretch)	Medium-Weak
500-400	S-S (stretch)	Weak

Biological Activity and Potential in Drug Development

While there is a lack of direct studies on the biological effects of **butyl methyl trisulfide**, research on structurally related organosulfur compounds, particularly those found in garlic, provides a basis for predicting its potential pharmacological activities.

Cytotoxicity in Cancer Cell Lines

Diallyl trisulfide (DATS), a well-studied analogue, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.[2] The proposed mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[3] Given its structural similarity, it is plausible that **butyl methyl trisulfide** could exhibit similar cytotoxic properties.

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
- Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **butyl methyl trisulfide** (e.g., 10, 25, 50, 100 μ M) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

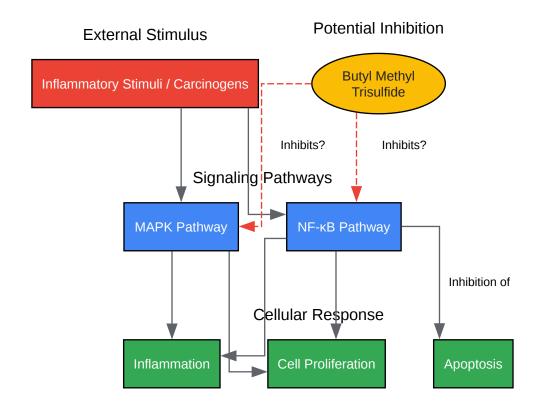


- MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Modulation of Signaling Pathways

Organosulfur compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-kB and MAPK pathways. For instance, allyl methyl trisulfide has been found to inhibit the LPS-induced activation of NF-kB and MAPK pathways in acute lung injury models.[4]

Signaling Pathway Relationship:





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Hypothesized modulation of MAPK and NF-kB pathways.

Toxicology

The toxicological profile of **butyl methyl trisulfide** has not been extensively studied. However, acute and subacute toxicity studies on diallyl trisulfide in mice have determined an LD₅₀ value and observed effects on various organs at high doses.[5][6] Any research involving **butyl methyl trisulfide** should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

Conclusion and Future Directions

Butyl methyl trisulfide represents an understudied member of the organotrisulfide family. While its chemical properties can be reasonably predicted, there is a clear need for empirical data to confirm these predictions and to fully elucidate its spectroscopic characteristics. The known biological activities of related compounds suggest that butyl methyl trisulfide may possess interesting pharmacological properties, particularly in the realm of cancer therapeutics. Future research should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound using modern analytical techniques, and conducting in vitro and in vivo studies to evaluate its biological efficacy and safety profile. Such studies will be crucial in determining the potential of butyl methyl trisulfide as a lead compound in drug discovery and development.

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